molecular formula C19H26N4O5 B14773296 tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate

tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate

Cat. No.: B14773296
M. Wt: 390.4 g/mol
InChI Key: ZVZOOVDQNPEXQK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate: is a complex organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate typically involves multiple steps, including the protection and deprotection of functional groupsThe reaction conditions often require the use of bases such as triethylamine and solvents like methanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in probing biochemical pathways .

Medicine: The benzyloxycarbonyl group can be used to protect active pharmaceutical ingredients, enhancing their stability and bioavailability .

Industry: In the industrial sector, the compound can be used in the production of polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can undergo hydrolysis, releasing the active piperidine derivative. This active form can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-aminophenyl)carbamate
  • tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Comparison: Compared to these similar compounds, tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate is unique due to the presence of the benzyloxycarbonyl group and the piperidine ring. These structural features confer distinct reactivity and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C19H26N4O5

Molecular Weight

390.4 g/mol

IUPAC Name

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidine-1-carboximidoyl]carbamate

InChI

InChI=1S/C19H26N4O5/c1-19(2,3)28-18(26)21-14-10-7-11-23(15(14)24)16(20)22-17(25)27-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,21,26)(H2,20,22,25)

InChI Key

ZVZOOVDQNPEXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)C(=N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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